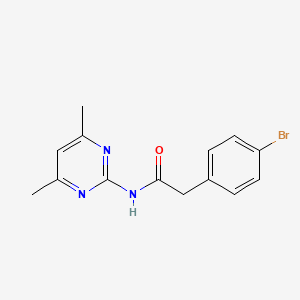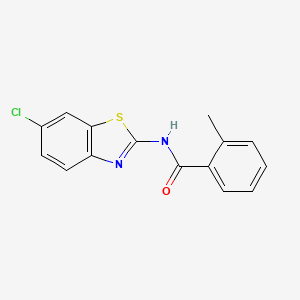![molecular formula C16H20N2O3 B5858102 methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)
methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate, commonly known as MTBOEIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
MTBOEIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of cancer cell lines, including breast, lung, and colon cancer. MTBOEIC has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, MTBOEIC has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
MTBOEIC exerts its biological effects through the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by MTBOEIC leads to the accumulation of acetylated histones, which in turn promotes the expression of genes that are involved in cell differentiation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects:
MTBOEIC has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. MTBOEIC has also been found to reduce inflammation and pain in animal models of arthritis, suggesting its potential use as an anti-inflammatory and analgesic agent. Additionally, MTBOEIC has been found to protect neurons from oxidative stress and other forms of damage, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MTBOEIC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. Additionally, it has been extensively studied for its biological effects, making it a well-characterized compound for use in research. However, there are also limitations to the use of MTBOEIC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for the study of MTBOEIC. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of MTBOEIC. Another area of research is the investigation of the potential use of MTBOEIC in combination with other anti-cancer agents to enhance its efficacy. Additionally, there is a need for further studies to elucidate the mechanism of action of MTBOEIC and its potential off-target effects. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of MTBOEIC in animal models.
合成法
MTBOEIC can be synthesized through a multistep process involving the reaction of tert-butylamine with ethyl 2-bromoacetate to form tert-butyl 2-bromoacetate. The tert-butyl 2-bromoacetate is then reacted with indole-3-carboxylic acid in the presence of a palladium catalyst to form MTBOEIC. This synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
methyl 1-[2-(tert-butylamino)-2-oxoethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-12(15(20)21-4)11-7-5-6-8-13(11)18/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRIRNRUXRVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)




![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
